molecular formula C6H14ClNS B2521829 piperidin-4-ylmethanethiol HCl CAS No. 2580206-87-5

piperidin-4-ylmethanethiol HCl

Cat. No.: B2521829
CAS No.: 2580206-87-5
M. Wt: 167.7
InChI Key: JYFFUIZARFWUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidin-4-ylmethanethiol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities and pharmacological properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of piperidine with formaldehyde and hydrogen sulfide under acidic conditions to form piperidin-4-ylmethanethiol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of piperidin-4-ylmethanethiol hydrochloride often involves multi-step synthesis starting from commercially available piperidine. The process includes the formation of intermediates, purification steps, and conversion to the hydrochloride salt. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-ylmethanethiol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Piperidin-4-ylmethane.

    Substitution: Thioethers.

Scientific Research Applications

Piperidin-4-ylmethanethiol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidin-4-ylmethanethiol hydrochloride is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

piperidin-4-ylmethanethiol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS.ClH/c8-5-6-1-3-7-4-2-6;/h6-8H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFFUIZARFWUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CS.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.